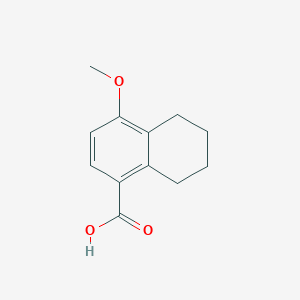
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O2 It is a derivative of naphthalene, characterized by the presence of a methoxy group and a carboxylic acid group on a tetrahydronaphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available naphthalene derivatives.
Hydrogenation: The naphthalene ring is hydrogenated to form the tetrahydronaphthalene ring system.
Methoxylation: A methoxy group is introduced at the 4-position of the tetrahydronaphthalene ring.
Carboxylation: Finally, a carboxylic acid group is introduced at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to increase yield and purity. The exact details of industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
科学研究应用
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: Similar structure but lacks the methoxy group.
1,2,3,4-Tetrahydro-1-naphthoic acid: Another naphthalene derivative with different functional groups.
9-Oxofluorene-4-carboxylic acid: A related compound with a different ring system.
Uniqueness
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
生物活性
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (MTHNCA) is an organic compound recognized for its potential biological activities and applications in medicinal chemistry. It is a derivative of tetrahydronaphthalene with a methoxy group at the fourth position and a carboxylic acid functional group at the first position. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, notably in the production of antiemetic agents such as Palonosetron hydrochloride, which is effective in managing chemotherapy-induced nausea and vomiting .
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.24 g/mol
- Melting Point : 150.0 - 154.0 °C
- Solubility : Slightly soluble in dimethyl sulfoxide and methanol .
The biological activity of MTHNCA can be attributed to its structural features that allow it to interact with various biomolecules. The methoxy group enhances lipophilicity, promoting membrane permeability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with target proteins .
Antiemetic Properties
MTHNCA has been studied for its role as an intermediate in synthesizing antiemetic drugs. Palonosetron hydrochloride, derived from MTHNCA, has shown significant efficacy in preventing nausea and vomiting associated with chemotherapy .
Antioxidant Activity
Research indicates that compounds similar to MTHNCA exhibit antioxidant properties, which may contribute to their therapeutic potential. Antioxidants play a crucial role in mitigating oxidative stress, a factor involved in various diseases .
Anti-inflammatory Effects
Preliminary studies suggest that MTHNCA may possess anti-inflammatory properties. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | C₁₁H₁₂O₂ | Lacks methoxy group; used similarly as an intermediate |
| 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | C₁₂H₁₄O₃ | Different substitution pattern; potential different biological activity |
| 4-Methoxybenzoic acid | C₈H₈O₂ | Simpler structure; used in various chemical syntheses |
The unique combination of functional groups in MTHNCA enhances its pharmacological properties compared to structurally similar compounds. Its role as an intermediate in synthesizing effective antiemetic agents underscores its significance in medicinal chemistry .
Synthesis and Application
One notable study explored the synthesis of MTHNCA through various chemical routes involving alkylation and oxidation processes. The resulting compound was evaluated for its efficacy as a precursor for antiemetic drugs .
Biological Evaluation
In vitro studies have demonstrated that derivatives of MTHNCA exhibit significant inhibition of cancer cell proliferation and migration. These findings suggest that MTHNCA and its analogs may serve as promising candidates for further development in cancer therapeutics .
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h6-7H,2-5H2,1H3,(H,13,14) |
InChI 键 |
UJQHGNOJZRJDNH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2CCCCC2=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















